molecular formula C8H13ClN2O B13527504 2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride

2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13527504
M. Wt: 188.65 g/mol
InChI Key: HSBWJUHIEZICKW-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions where the methoxy group can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of 2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

  • 2-(2-Methoxypyridin-3-yl)ethan-1-amine
  • 2-(4-Methoxypyridin-2-yl)ethan-1-amine
  • 2-(3-Methoxypyridin-4-yl)ethan-1-amine

Comparison: 2-(3-Methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-6-10-7(8)4-5-9;/h2-3,6H,4-5,9H2,1H3;1H

InChI Key

HSBWJUHIEZICKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CCN.Cl

Origin of Product

United States

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